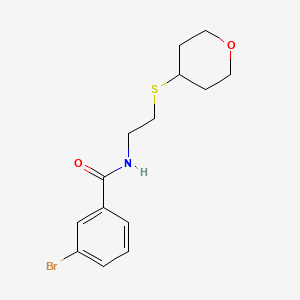![molecular formula C10H9BrN2 B2861848 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile CAS No. 1880699-96-6](/img/structure/B2861848.png)
1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile” is a chemical compound with the CAS Number: 1880699-96-6 . It has a molecular weight of 237.1 . The IUPAC name for this compound is 1- ( (3-bromopyridin-2-yl)methyl)cyclopropane-1-carbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrN2/c11-8-2-1-5-13-9 (8)6-10 (7-12)3-4-10/h1-2,5H,3-4,6H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is stored at room temperature . The physical form of this compound is oil .Scientific Research Applications
Synthesis of Cyclopropane Derivatives
Research indicates the utility of related bromopyridine and cyclopropane derivatives in creating cyclopropane bis-lactones through reactions with nucleophiles. This process involves a mechanism that includes double Michael addition and ring closure via internal nucleophilic substitution of the halogen (Fariña et al., 1986). Similarly, the generation of cyclopropane ring products from bromo-phenylethylidenemalononitrile showcases the asymmetric reduction capabilities of cyclopropane derivatives for producing compounds with enantiomeric purity (Jing Li et al., 1999).
Cyclization Reactions
Palladium-catalyzed cyclization reactions of 3-bromopyridine derivatives with carbon monoxide and carboxylic acids demonstrate the formation of oxo-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, contributing to the field of heterocyclic chemistry and offering moderate to good yields of the cyclized products (C. Cho & J. Kim, 2008). Another study highlights the efficient synthesis of hydropyrido[1,2-a]indole-6(7H)-ones via a Lewis acid-catalyzed tandem cyclopropane ring-opening/Friedel-Crafts alkylation sequence, showcasing the potential for creating functionalized heterocycles with high yields (Dadasaheb V. Patil et al., 2011).
Development of Novel Organic Compounds
The versatility of cyclopropane derivatives extends to the synthesis of novel organic compounds. For instance, the development of chiral cyclopropane units as intermediates for synthesizing conformationally restricted analogues of biologically active compounds illustrates the strategic use of the cyclopropane ring in medicinal chemistry (Yuji Kazuta et al., 2002). Additionally, the synthesis of 2-methylthioindolizine-3-carbonitriles using nitro ketene dithioacetal reveals the capacity for constructing indolizine derivatives, which could serve as key intermediates in pharmaceutical synthesis (Y. Tominaga et al., 1988).
Safety And Hazards
properties
IUPAC Name |
1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-2-1-5-13-9(8)6-10(7-12)3-4-10/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZMJQDNPOYKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=C(C=CC=N2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

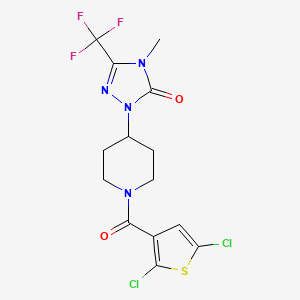
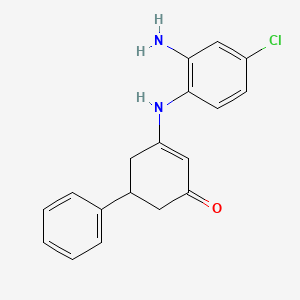
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2861769.png)
![1'-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2861770.png)
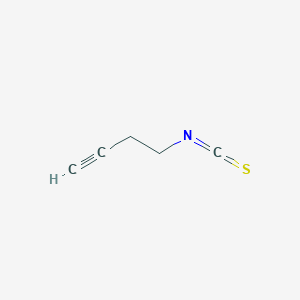
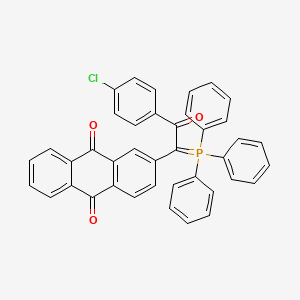
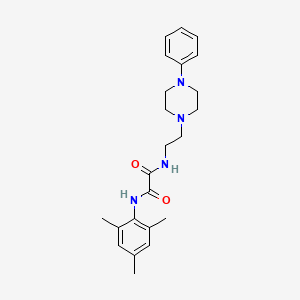
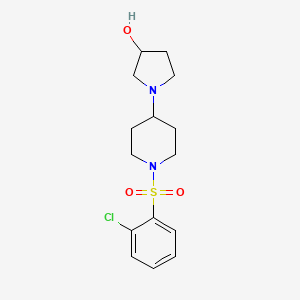
![N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2861775.png)
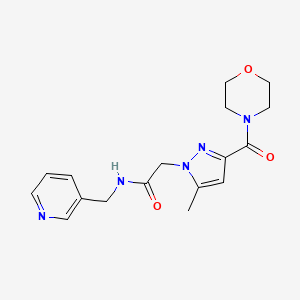
![Methyl 5,5,7,7-tetramethyl-2-(5-methylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2861779.png)
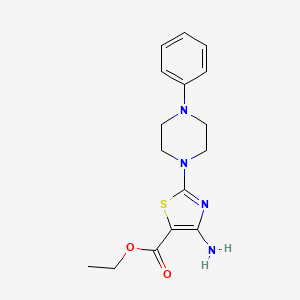
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861787.png)
